molecular formula C19H19N3O3S B11171662 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Cat. No.: B11171662
M. Wt: 369.4 g/mol
InChI Key: DESZHKOGMKDRSS-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Coupling with Phenoxypropanamide: The final step involves coupling the thiadiazole derivative with phenoxypropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide group, resulting in the formation of amines or reduced thiadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of amines or reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Activity: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry:

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, modulating cellular responses and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While these compounds share the thiadiazole or thiazole core, they differ in the substituents attached to the ring, which can significantly impact their chemical properties and biological activities.
  • Unique Features: N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is unique due to the presence of both the methoxybenzyl and phenoxypropanamide groups, which contribute to its distinct reactivity and potential applications.
  • Biological Activity: The variations in substituents can lead to differences in biological activity, making each compound suitable for specific applications in research and industry.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

InChI

InChI=1S/C19H19N3O3S/c1-13(25-16-6-4-3-5-7-16)18(23)20-19-22-21-17(26-19)12-14-8-10-15(24-2)11-9-14/h3-11,13H,12H2,1-2H3,(H,20,22,23)

InChI Key

DESZHKOGMKDRSS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)OC3=CC=CC=C3

Origin of Product

United States

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